

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

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An In-depth Technical Guide to **3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid**: Properties, Synthesis, and Application

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the narrative they collectively tell. The molecule **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid** is a compelling subject, not for its direct therapeutic effects, but for its critical supporting role in the pharmaceutical landscape. It is primarily recognized as a key intermediate and a process-related impurity in the synthesis of Pregabalin, a widely used anticonvulsant and analgesic.[\[1\]](#) [\[2\]](#) Understanding this compound is, therefore, not an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of a major therapeutic agent. This guide synthesizes structural data, physicochemical properties, and synthetic methodologies to provide a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Chemical Identity

The foundational step in understanding any compound is to deconstruct its structure and nomenclature. **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid**, also known by synonyms such as Isobutylglutarmonoamide and 3-Carbamoylmethyl-5-methylhexanoic acid, is a derivative of hexanoic acid.[\[1\]](#)[\[3\]](#) Its structure is characterized by an isobutyl group at the 5-position and a crucial acetamide (amino-oxoethyl) group at the 3-position.

Stereochemistry: The Enantiomeric Crossroads

The carbon at the 3-position (C3) is a chiral center, giving rise to two distinct stereoisomers: (3R) and (3S)-enantiomers. This chirality is of paramount importance. The anticonvulsant drug, (S)-Pregabalin, requires a specific stereochemical configuration for its biological activity.^[4] Consequently, its precursor, **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid**, is most valuable in its (R)-enantiomeric form, which serves as a direct intermediate in stereospecific syntheses of (S)-Pregabalin.^{[4][5][6]}

Caption: 2D structures of the (3R) and (3S) enantiomers.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The CAS numbers provide a unique identifier for each form of the molecule.

Identifier	Value
IUPAC Name (Racemic)	3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
IUPAC Name (R-enantiomer)	(3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid ^[3]
IUPAC Name (S-enantiomer)	(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid ^[7]
Synonyms	3-Carbamoylmethyl-5-methylhexanoic acid, Isobutylglutarmonoamide ^{[1][3]}
CAS Number (Racemic)	181289-15-6 ^{[1][8]}
CAS Number (R-enantiomer)	181289-33-8 ^{[3][9]}
CAS Number (S-enantiomer)	181289-34-9 ^{[7][10]}

Physicochemical and Spectroscopic Properties

The physical and chemical behavior of a compound dictates its handling, purification, and analytical detection. The presence of both a carboxylic acid and an amide group suggests solubility in polar solvents.^[5]

Physicochemical Data Summary

The following table consolidates key properties gathered from various chemical databases. These values are essential for designing purification protocols and analytical methods.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₇ NO ₃	[3][7][8]
Molecular Weight	187.24 g/mol	[3][7][8][9]
Appearance	White to Off-White Solid/Powder	[1][5][9]
Melting Point	106-108°C (Racemate) [1][8] [11]; 128-133°C (R-enantiomer) [6]	
Boiling Point (Predicted)	401.9 ± 28.0 °C at 760 mmHg	[1][8][11]
Density (Predicted)	1.080 - 1.131 g/cm ³	[1][8]
Solubility	Slightly soluble in DMSO, Methanol, and Water. Soluble in Methanol.	[1][6][9]
pKa (Predicted)	4.68 ± 0.10	[1][6]

Spectroscopic Profile

Structural elucidation and characterization rely on spectroscopic techniques. While detailed spectra are proprietary or found within specific research papers, it is known that the compound's identity is confirmed using a combination of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12] A comprehensive analysis including spectroscopic and docking studies has been published, providing an authoritative source for its structural properties.[3]

Synthesis and Purification

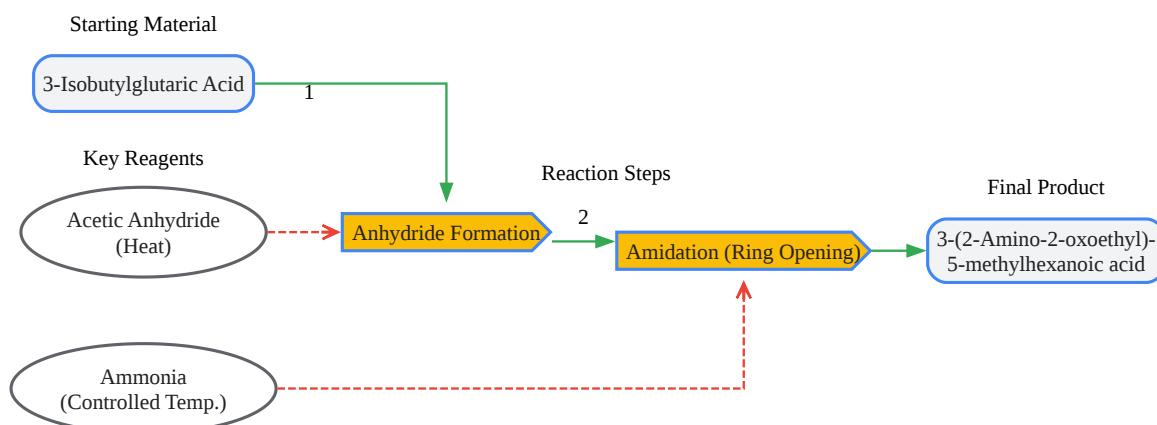
As both a synthetic intermediate and a process impurity, the synthesis and subsequent purification of **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid** are of significant interest to

process chemists and quality control analysts.

Synthetic Pathway

A common and efficient laboratory-scale synthesis starts from 3-isobutylglutaric acid. The process involves two key steps:

- Anhydride Formation: 3-isobutylglutaric acid is reacted with acetic anhydride, typically with heating, to form the cyclic intermediate, 3-isobutylglutaric anhydride.[1]
- Amidation/Ring-Opening: The anhydride is then subjected to a ring-opening reaction with ammonia. This step must be carefully controlled, often at a reduced temperature, to selectively open the ring and form the mono-amide product, **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid**.[1]



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Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis from 3-Isobutylglutaric Acid

This protocol is based on established chemical literature.[\[1\]](#)

- Anhydride Synthesis: Combine 3-isobutylglutaric acid with an equimolar amount of acetic anhydride in a suitable reaction vessel. Heat the mixture at approximately 120°C for 2 hours to drive the formation of 3-isobutylglutaric anhydride.
- Amidation: Cool the reaction vessel in an ice bath. Slowly add the 3-isobutylglutaric anhydride solution dropwise to a vessel containing concentrated ammonia, ensuring the temperature is maintained around 10°C.
- Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 2 hours at the controlled temperature.
- Workup and Isolation: The reaction mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be isolated by filtration and purified. Purification often involves extraction with a suitable organic solvent (e.g., hot ethyl acetate) followed by concentration under reduced pressure to yield the final product as a solid.[\[6\]](#)

Role as a Process Impurity

In large-scale Pregabalin synthesis, this compound can arise as a process-related impurity.[\[12\]](#) [\[13\]](#) Its presence must be carefully monitored and controlled to meet stringent regulatory requirements, which often mandate that known impurities be kept below 0.15%.[\[14\]](#) Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for its detection and quantification in batches of the final drug substance.[\[12\]](#)[\[14\]](#)[\[15\]](#)

Applications in Pharmaceutical Development

The utility of **3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid** is twofold, serving as both a building block and a benchmark.

Chiral Intermediate for API Synthesis

The primary and most significant application is its role as an intermediate in the synthesis of chiral drugs. Specifically, the (R)-enantiomer is a crucial precursor for the industrial-scale

synthesis of (S)-Pregabalin, allowing for an asymmetric synthesis route that avoids the costly and inefficient resolution of a racemic final product.[4][5]

Pharmaceutical Reference Standard

Due to its status as a known process impurity of Pregabalin, highly purified forms of this compound are manufactured and sold as pharmaceutical reference standards.[16][17][18] These standards are indispensable for:

- Analytical Method Validation: Confirming that analytical techniques (like HPLC) can accurately and reliably detect, quantify, and separate this impurity from the active pharmaceutical ingredient (API).
- Quality Control: Routine testing of API batches to ensure they meet the purity specifications set by pharmacopoeias and regulatory bodies like the ICH.[14]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
- Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place. For long-term stability, particularly for reference standards, storage at room temperature or under refrigeration (2-8°C) is recommended.[1][6][17]

Conclusion

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid exemplifies the principle that not all valuable molecules in drug development are the final API. As a key chiral intermediate, it enables the efficient synthesis of (S)-Pregabalin. As a known impurity, it serves as a critical quality marker, driving the development of robust analytical methods that safeguard the purity and safety of the

final drug product. A thorough understanding of its chemical properties, synthesis, and handling is therefore essential for any scientist or professional involved in the lifecycle of Pregabalin and related compounds.

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